8-(1-Benzothiophen-2-ylmethyl)-1-ethyl-3-[(3-methoxyphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(1-Benzothiophen-2-ylmethyl)-1-ethyl-3-[(3-methoxyphenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Benzothiophen-2-ylmethyl)-1-ethyl-3-[(3-methoxyphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Spirocyclization: The spirocyclic structure is formed by reacting the benzothiophene derivative with a triazaspirodecane precursor under specific conditions, such as the presence of a base and a solvent like dichloromethane.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(1-Benzothiophen-2-ylmethyl)-1-ethyl-3-[(3-methoxyphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
8-(1-Benzothiophen-2-ylmethyl)-1-ethyl-3-[(3-methoxyphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Material Science: The compound’s spirocyclic structure can be exploited in the development of new materials with unique mechanical and electronic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 8-(1-Benzothiophen-2-ylmethyl)-1-ethyl-3-[(3-methoxyphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety can interact with hydrophobic pockets in proteins, while the triazaspirodecane structure provides stability and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((Benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine
- 3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(1H-Indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
8-(1-Benzothiophen-2-ylmethyl)-1-ethyl-3-[(3-methoxyphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its spirocyclic structure, which imparts unique stability and reactivity. The combination of benzothiophene and triazaspirodecane moieties provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
8-(1-benzothiophen-2-ylmethyl)-1-ethyl-3-[(3-methoxyphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-3-29-25(31)28(17-19-7-6-9-21(15-19)32-2)24(30)26(29)11-13-27(14-12-26)18-22-16-20-8-4-5-10-23(20)33-22/h4-10,15-16H,3,11-14,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUINIWZZHJYKQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N(C(=O)C12CCN(CC2)CC3=CC4=CC=CC=C4S3)CC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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